molecular formula C7H13Cl2N3 B2438620 trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride CAS No. 1899946-29-2

trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride

Cat. No. B2438620
CAS RN: 1899946-29-2
M. Wt: 210.1
InChI Key: FWXDAUIZBWDPLZ-AUCRBCQYSA-N
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Description

“trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is in solid form .


Synthesis Analysis

The synthesis of similar compounds, such as trans-disubstituted pyrazolylcyclopropane building blocks, has been described in the literature . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .


Molecular Structure Analysis

The SMILES string of this compound is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl . This indicates that the compound contains a 1-methyl-1h-pyrazol-4-yl group attached to a cyclopropanamine group, and it is a dihydrochloride salt .


Physical And Chemical Properties Analysis

As mentioned earlier, “trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Complex Compounds

    This chemical serves as a precursor in synthesizing various complex compounds. For example, Budzisz et al. (2004) discussed its use in synthesizing highly substituted pyrazole ligands, which were then used to form complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).

  • Structural Characterization

    The compound has been used in studies involving structural characterization and analysis. For instance, Liu et al. (2009) utilized it in the synthesis of a specific compound, enabling the study of its molecular structure and intramolecular hydrogen bonds (Liu et al., 2009).

  • Spectral Response and Photophysical Analysis

    Mati et al. (2012) explored the spectral response of geometrical isomers of a pyrazoline derivative, highlighting the compound's role in photophysical and quantum chemical analysis (Mati et al., 2012).

Chemical Reactions and Properties

  • Photochemical Reactions

    The compound is used in studies of photochemical reactions. Quast and Jakobi (1991) explored the retention of configuration and stereoselectivity in the photolysis of cis- and trans-tetraalkyl-4-methylene-1-pyrazolines, highlighting the compound's significance in studying reaction mechanisms (Quast & Jakobi, 1991).

  • Synthesis of Biologically Active Compounds

    Liu et al. (2017) discussed its role as an intermediate in the synthesis of biologically active compounds, such as those used in cancer therapy (Liu et al., 2017).

Catalytic and Synthetic Applications

  • Catalysis in Polymerization

    Choi et al. (2015) demonstrated the use of a derivative of this compound in catalyzing the polymerization of methyl methacrylate, indicating its potential application in materials science (Choi et al., 2015).

  • Versatile Intermediate in Synthesis

    The compound serves as a versatile intermediate in the synthesis of various other chemicals, as illustrated by the work of Kazuta et al. (2002), who used it to create conformationally restricted analogues of histamine (Kazuta et al., 2002).

properties

IUPAC Name

(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXDAUIZBWDPLZ-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride

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